3-Iodo-1H-indazole

概要

説明

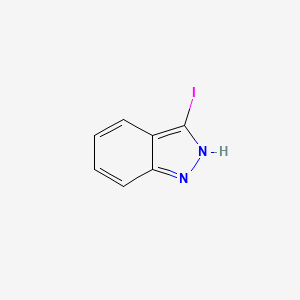

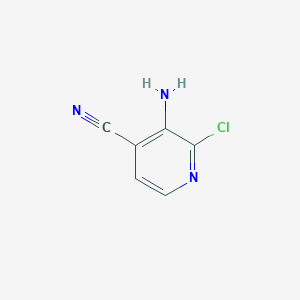

3-Iodo-1H-indazole is a chemical compound with the molecular formula C7H5IN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives can be synthesized through various methods. A Pd-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazole has been reported . This involves the use of p-quinone methide (p-QM) and arylhydrazine through Pd-catalyzed double C–N bond formation via 1,6-conjugate addition . Another method involves the selective electrochemical synthesis of 1H-indazoles .Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For instance, a C-3 functionalization of 1H-indazole through a catalytic Suzuki–Miyaura cross-coupling reaction has been reported . Another study described the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by the subsequent C-H functionalization of the 1H-indazole N-oxides .Physical And Chemical Properties Analysis

3-Iodo-1H-indazole has a molecular weight of 244.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 243.94975 g/mol . The topological polar surface area is 28.7 Ų .科学的研究の応用

1. Synthesis of 1H- and 2H-indazoles

- Application Summary: 3-Iodo-1H-indazole is used in the synthesis of 1H- and 2H-indazoles. These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Methods of Application: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results or Outcomes: The review article gives a brief outline of optimized synthetic schemes with relevant examples .

2. C-3 Functionalization of 1H-Indazole

- Application Summary: The C-3 functionalization of 1H-indazole could produce a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory diseases .

- Methods of Application: This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids .

- Results or Outcomes: A series of reaction parameters, including the substrate, catalyst, and ionic liquid, were fully investigated. It is significant to note that the yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

3. Synthesis of NH-1,2,3-triazoles

- Application Summary: 3-Iodo-1H-indazole is used in the synthesis of NH-1,2,3-triazoles. These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Methods of Application: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results or Outcomes: The review article gives a brief outline of optimized synthetic schemes with relevant examples .

4. Synthesis of 2H-1,2,3-Triazoles

- Application Summary: 3-Iodo-1H-indazole is used in the synthesis of 2H-1,2,3-Triazoles. These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Methods of Application: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results or Outcomes: The review article gives a brief outline of optimized synthetic schemes with relevant examples .

5. Synthesis of Thiazolo [3,2-b] [1,2,4]triazoles

- Application Summary: 3-Iodo-1H-indazole is used in the synthesis of thiazolo [3,2-b] [1,2,4]triazoles. These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Methods of Application: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results or Outcomes: The review article gives a brief outline of optimized synthetic schemes with relevant examples .

6. C-3 Vinylation of Indazoles

- Application Summary: 3-Iodo-1H-indazole is used in the C-3 vinylation of indazoles. This process produces a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory diseases .

- Methods of Application: This work was focused on the C-3 vinylation of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with pinacol vinyl boronate under microwave irradiation .

- Results or Outcomes: Ten C-5 substituted 3-vinylindazole derivatives, nine of them novel, were synthesized through this method, which proceeds in moderate to excellent yields starting from C-5 substituted 3-iodoindazole derivatives .

Safety And Hazards

When handling 3-Iodo-1H-indazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

将来の方向性

While the future directions for 3-Iodo-1H-indazole specifically are not mentioned in the retrieved sources, indazole derivatives in general have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of indazole derivatives, including 3-Iodo-1H-indazole.

特性

IUPAC Name |

3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKYMMQGPNFWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448128 | |

| Record name | 3-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1H-indazole | |

CAS RN |

66607-27-0 | |

| Record name | 3-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)

![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)